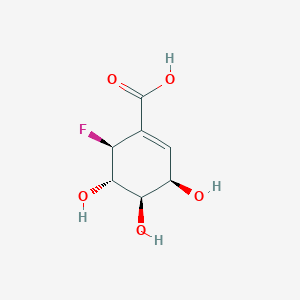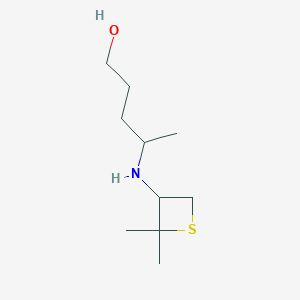
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Applications De Recherche Scientifique
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to investigate enzyme activity or protein interactions.
Medicine: Although not intended for clinical use, it can be used in preclinical studies to explore potential therapeutic effects or toxicity.
Mécanisme D'action
The mechanism of action of 4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol can be compared with other similar compounds, such as:
4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol: This compound has a similar structure but differs in the position of the amino group and the presence of additional methyl groups.
2,2-Dimethylthietane derivatives: These compounds share the thietane ring structure but may have different substituents, leading to variations in chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H21NOS |
|---|---|
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
4-[(2,2-dimethylthietan-3-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-8(5-4-6-12)11-9-7-13-10(9,2)3/h8-9,11-12H,4-7H2,1-3H3 |
Clé InChI |
SFIMWHXUVLFQPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCO)NC1CSC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


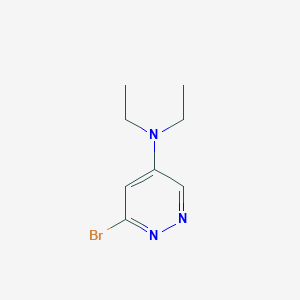
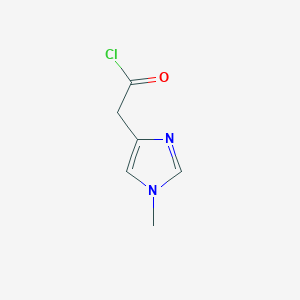


![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)


![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
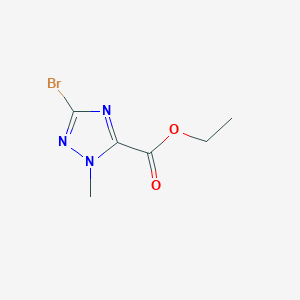

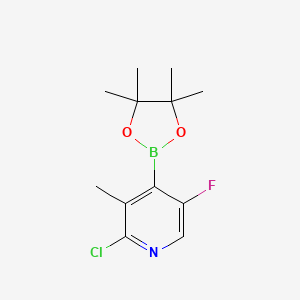
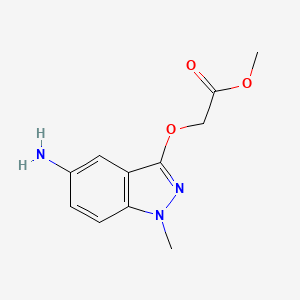
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
